Butyldichloroaluminium
Description
Structure
2D Structure
Properties
CAS No. |
2444-82-8 |
|---|---|
Molecular Formula |
C4H9AlCl2 |
Molecular Weight |
155.00 g/mol |
IUPAC Name |
butyl(dichloro)alumane |
InChI |
InChI=1S/C4H9.Al.2ClH/c1-3-4-2;;;/h1,3-4H2,2H3;;2*1H/q;+2;;/p-2 |
InChI Key |
SHOVVTSKTTYFGP-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Al](Cl)Cl |
Origin of Product |
United States |
Mechanistic Investigations of Butyldichloroaluminium Reactivity
Lewis Acidity and Coordination Chemistry of Butyldichloroaluminium
The coordination chemistry of this compound is dominated by its behavior as a strong Lewis acid. wikipedia.org Organoaluminum compounds readily form adducts with Lewis bases such as ethers, amines, and phosphines, resulting in the aluminum center achieving a more stable tetrahedral geometry. wikipedia.org The strength of this interaction and the resulting coordination behavior are central to its function in catalysis.
The Lewis acidity of a compound is a measure of its ability to accept an electron pair. For organoaluminum halides, Lewis acidity is a critical parameter influencing their catalytic activity. Generally, the Lewis acidity of alkylaluminum chlorides (RₙAlCl₃₋ₙ) increases with the number of chlorine atoms. Therefore, this compound is a significantly stronger Lewis acid than tributylaluminium (Bu₃Al) and is only slightly less acidic than aluminum trichloride (B1173362) (AlCl₃). google.com
Several experimental and computational methods are employed to quantify Lewis acidity.
The Gutmann-Beckett Method: This experimental technique uses a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), to assess Lewis acidity via ³¹P NMR spectroscopy. researchgate.net The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift (Δδ³¹P) is used to calculate an Acceptor Number (AN), which provides a quantitative measure of Lewis acidity. researchgate.net While specific AN values for this compound are not extensively documented, comparative data for related Lewis acids illustrate the expected range. researchgate.net
Fluoride (B91410) Ion Affinity (FIA): Computationally, the Fluoride Ion Affinity is a widely used metric for Lewis acidity. It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. google.com A higher FIA value indicates stronger Lewis acidity. This scale provides a self-consistent set of data for a vast number of Lewis acids, allowing for robust comparisons. youtube.com
The table below presents illustrative Acceptor Numbers for related aluminum compounds to contextualize the expected Lewis acidity of this compound.
Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Lewis Acids
Note: Specific experimental data for this compound is not widely available. Values for related compounds are shown for comparison.| Lewis Acid | Acceptor Number (AN) | Reference |
|---|---|---|
| Hexane | 0 | researchgate.net |
| B(C₆F₅)₃ | 82 | researchgate.net |
| AlCl₃ | 87 | researchgate.net |
| SbCl₅ | 100 | researchgate.net |
This compound readily forms stable 1:1 adducts with a variety of Lewis bases (L), such as ethers, amines, and ketones. This process involves the donation of a lone pair of electrons from the Lewis base to the vacant p-orbital of the aluminum atom, forming a coordinate covalent bond.
The stability of these adducts can be quantified by their dissociation enthalpy (ΔHdiss), which is the energy required to break the Al-L bond. This thermodynamic parameter is crucial as it determines the equilibrium between the free Lewis acid and the adduct, which in turn affects the availability of the Lewis acid to participate in a reaction. While specific dissociation enthalpies for this compound adducts are not readily found in comprehensive tables, the principles of Lewis acid-base theory suggest that stronger bases will form more stable adducts with lower dissociation energies. The relative bond strengths would typically follow the order: amines > ethers > ketones.
Computational chemistry provides a powerful tool for estimating these dissociation energies, offering insights into the steric and electronic factors that govern adduct stability. researchgate.net
The solvent plays a critical role in the coordination chemistry of this compound. The choice of solvent can significantly alter the effective Lewis acidity and the catalytic activity of the compound. allenpress.com
Non-coordinating Solvents: In non-polar, non-coordinating solvents like alkanes or aromatic hydrocarbons (e.g., hexane, toluene), this compound exists predominantly in a dimeric form with chlorine bridges, similar to AlCl₃. In such a medium, its full Lewis acidity is available for interaction with a substrate.
Coordinating Solvents: In coordinating solvents, which are themselves Lewis bases (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)), the solvent molecules compete with the substrate for coordination to the aluminum center. d-nb.infolibretexts.org This forms a solvent-adduct, such as BuAlCl₂·THF. nih.gov The formation of this adduct moderates the Lewis acidity of the aluminum species. The reaction with a substrate then requires either the displacement of the solvent molecule or a reaction pathway that involves the solvent-adduct complex. The polarity and coordinating ability of the solvent can therefore be tuned to control the reactivity of the Lewis acid catalyst. allenpress.comcapes.gov.br
Role of this compound in Electrophilic Activation
A primary application of this compound in organic synthesis is its role as a catalyst for the activation of electrophiles. google.com By coordinating to a Lewis basic site on a substrate, it enhances the substrate's electrophilicity, making it more susceptible to nucleophilic attack.
A classic example of this is the activation of carbonyl compounds (aldehydes and ketones). acs.org The oxygen atom of the carbonyl group acts as a Lewis base, donating a lone pair to the aluminum center of this compound. This coordination polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon and rendering it significantly more electrophilic. This "activated carbonyl" can then react more readily with even weak nucleophiles. This principle is fundamental to a variety of Lewis acid-catalyzed reactions, including Friedel-Crafts acylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net The use of alkylaluminum halides like this compound is particularly advantageous in reactions where proton scavenging is also desired. researchgate.net
Butyldichloroaluminium in Advanced Organic Synthesis
Carbon-Heteroatom Bond Forming Reactions
Other Selective Functional Group Transformations
Beyond its role in fundamental carbon-carbon bond-forming reactions, butyldichloroaluminium (BuAlCl₂) serves as a versatile Lewis acidic reagent capable of mediating a variety of other selective functional group transformations. Its utility extends to the cleavage of protecting groups, a critical operation in multi-step organic synthesis. The selective removal of such groups is paramount to unmasking functional groups at the appropriate stage of a synthetic sequence.
One notable application of organoaluminum reagents, and by extension, a potential role for this compound, is in the regioselective reductive cleavage of acetals, particularly benzylidene acetals, which are common protecting groups for 1,2- and 1,3-diols. nih.govcem.com The Lewis acidic nature of the aluminum center is key to this transformation. The process is initiated by the coordination of the aluminum species to one of the oxygen atoms of the acetal (B89532) ring. This coordination activates the acetal, making it susceptible to nucleophilic attack by a hydride source, or in the case of this compound which lacks a hydride, it can facilitate cleavage by other mechanisms, such as promoting reaction with a separate reducing agent.
The regioselectivity of the cleavage of, for example, a 4,6-O-benzylidene acetal in a pyranoside can often be controlled by the reaction conditions and the nature of the Lewis acid employed. nih.gov Coordination to the more sterically accessible oxygen (O-6) is generally favored by bulky Lewis acids, leading to the formation of the corresponding 6-O-benzyl ether. Conversely, smaller Lewis acids or protonic acids under kinetic control may preferentially coordinate to the more basic oxygen (O-4), resulting in the 4-O-benzyl ether. nih.gov While specific studies detailing this compound in this exact transformation are not abundant, its properties as a Lewis acid suggest its potential to influence the regiochemical outcome of such deprotection strategies.
Furthermore, the cleavage of ethers, another common protecting group for alcohols, can be effected by strong Lewis acids. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds via coordination of the Lewis acid to the ether oxygen, which weakens the C-O bond and facilitates its cleavage. Depending on the substrate, this can occur through an Sₙ1 or Sₙ2 pathway. masterorganicchemistry.com this compound, with its strong Lewis acidity, can be considered a candidate for such deprotection reactions, offering an alternative to more common reagents like boron tribromide. masterorganicchemistry.com The selectivity of ether cleavage—for instance, in a molecule with multiple ether linkages—would depend on the relative basicities of the ether oxygens and steric factors around the C-O bonds.
The following table illustrates the potential application of this compound in the selective deprotection of a hypothetical substrate containing both an acetal and an ether, based on the known reactivity of related organoaluminum reagents.
| Substrate | Protecting Group | Reagent System | Primary Product | Plausible Yield (%) |
| Substrate A | 4,6-O-Benzylidene Acetal | 1. BuAlCl₂ 2. Reducing Agent | 4-O-Benzyl Ether | 75-85 |
| Substrate B | Methyl Ether | BuAlCl₂ | Corresponding Alcohol | 70-80 |
This interactive table presents plausible outcomes for the selective deprotection of functional groups, where this compound acts as a Lewis acid catalyst. The yields are hypothetical and based on typical results for similar transformations.
Strategies for Stereochemical Control and Enantioselectivity
Controlling the three-dimensional arrangement of atoms (stereochemistry) is a central goal in modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. This compound, primarily through its function as a Lewis acid, can play a significant role in strategies aimed at achieving high levels of stereochemical control and enantioselectivity. wikipedia.org
A primary strategy for achieving stereocontrol involves the use of chiral auxiliaries. bath.ac.uknih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, influences the stereochemical outcome of a subsequent reaction, and is then removed. rsc.org Evans oxazolidinones are a prominent class of chiral auxiliaries used extensively in asymmetric synthesis, especially in aldol (B89426) reactions. rsc.orgresearchgate.net
In the context of an asymmetric aldol reaction, the N-acylated Evans auxiliary can chelate to a Lewis acid, such as this compound. This coordination creates a rigid, sterically defined environment around the enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile (an aldehyde, for instance) to approach from the less hindered face. organic-chemistry.orgrsc.orgnih.gov This facial bias results in the formation of one diastereomer of the aldol adduct in preference to the other. The predictability and high diastereoselectivity of these reactions make them powerful tools for constructing stereochemically rich molecules. nih.gov After the reaction, the chiral auxiliary can be cleaved to reveal the chiral β-hydroxy acid, ester, or alcohol, and can often be recovered for reuse. researchgate.net
The effectiveness of the stereochemical control depends on several factors, including the structure of the chiral auxiliary, the nature of the Lewis acid, the solvent, and the reaction temperature. This compound, as a strong Lewis acid, can form a well-defined and stable chelate with the chiral auxiliary, leading to high levels of diastereoselectivity.
The table below summarizes research findings on the use of Lewis acids in conjunction with chiral auxiliaries to achieve stereocontrol in aldol-type reactions. While not specifying this compound, these results are indicative of the outcomes that could be expected.
| Chiral Auxiliary | Lewis Acid | Reaction Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Evans Oxazolidinone | TiCl₄ | Aldol Addition | >95:5 | >98 |
| Pseudoephedrine Amide | LiCl / LDA | Alkylation | >98:2 | >99 |
| Camphorsultam | Et₂AlCl | Diels-Alder | >90:10 | >95 |
This interactive data table showcases typical results from asymmetric reactions employing various chiral auxiliaries and Lewis acids, illustrating the high levels of stereocontrol achievable. The data is representative of the field and provides a benchmark for the potential application of this compound.
Enantioselective catalysis represents another frontier where this compound could be applied. mdpi.comrsc.org In this approach, a chiral catalyst creates a chiral environment that favors the formation of one enantiomer of the product over the other. wikipedia.org A chiral Lewis acid, or a complex formed between an achiral Lewis acid like this compound and a chiral ligand, can function as such a catalyst. This catalytic system can then coordinate to the substrate, activating it for reaction and directing the stereochemical outcome in an enantioselective manner. The development of such catalytic systems is a major focus of contemporary research, aiming to minimize waste by using only small, substoichiometric amounts of the chiral-directing agent. rsc.org
Butyldichloroaluminium in Catalytic Systems
Hydroamination Catalysis by Butyldichloroaluminium
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. d-nb.info While late transition metals are common catalysts, Lewis acidic compounds are also known to catalyze this transformation. researchgate.netlibretexts.org Cationic organoaluminum compounds have been identified as potential hydroamination catalysts, leveraging their Lewis acidity to activate unsaturated substrates. sigmaaldrich.comsigmaaldrich.com
Although specific studies detailing the use of this compound in hydroamination are not extensively documented, the behavior of other aluminum-based Lewis acids provides insight into its potential scope. Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃) have been shown to catalyze the intermolecular hydroamination of olefins such as norbornene with various aromatic amines. researchgate.net The reaction scope typically includes activated alkenes and anilines, as strongly basic aliphatic amines can coordinate too strongly to the Lewis acidic center, inhibiting catalysis.
In systems using organoaluminum complexes for the hydroamination of carbodiimides, the nature of the ligands attached to the aluminum center has a significant impact on catalytic activity. nih.gov The ligands influence the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the catalyst, which in turn dictates the catalytic outcome. nih.gov This suggests that for this compound, the butyl and chloro ligands would similarly modulate its Lewis acidity and, consequently, its catalytic performance.
Table 1: Representative Substrate Scope for Lewis Acid-Catalyzed Intermolecular Hydroamination Data derived from studies on general Lewis acid catalysts like AlCl₃ and BiCl₃. researchgate.net
| Alkene Substrate | Amine Substrate | Catalyst Example | Product Type |
| Norbornene | Aniline | AlCl₃, BiCl₃ | exo-2-Anilino-norbornane |
| Norbornene | 4-Methoxyaniline | AlCl₃, BiCl₃ | exo-2-(4-Methoxyphenylamino)-norbornane |
| Norbornene | 4-Chloroaniline | AlCl₃, BiCl₃ | exo-2-(4-Chlorophenylamino)-norbornane |
| Isoprene | 2,5-Dichloroaniline | BiCl₃ | 4-(2,5-Dichlorophenylamino)-2-methyl-2-butene |
The plausible mechanistic pathway for hydroamination catalyzed by this compound involves its function as a Lewis acid. The aluminum center coordinates to the alkene, activating the C=C double bond and making it more susceptible to nucleophilic attack by the amine. This activation lowers the energy barrier for the C-N bond formation. The subsequent step would involve the protonolysis of the resulting organoaluminum intermediate by another molecule of the amine, releasing the aminated product and regenerating the active catalytic species for the next cycle. This proposed mechanism is consistent with general pathways for Lewis acid-catalyzed hydroaminations. researchgate.net
Role in Cross-Coupling Reactions and Related Transformations
Cross-coupling reactions are fundamental transformations for constructing carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium or nickel. nih.gov Organoaluminum reagents have been revisited and found to be versatile partners in nickel- and copper-catalyzed cross-coupling reactions, participating in the formation of C-C bonds through the cleavage of C-O, C-F, and C-N bonds. acs.orgacs.orgunm.edu
In these reactions, the organoaluminum compound typically serves as the transmetalating agent, transferring its organic group to the transition metal center. Mechanistic studies based on Density Functional Theory (DFT) for nickel-catalyzed cross-couplings have revealed that the Lewis acidity of the organoaluminum reagent is a key factor. bohrium.com Contrary to initial speculation that it might promote the oxidative addition step, the Lewis acidity primarily facilitates the transmetalation step. The aluminum center coordinates to the leaving group on the transition metal (e.g., an acetate), creating a "push-pull" synergy that lowers the activation barrier for the transfer of the alkyl or aryl group from the aluminum to the nickel center. bohrium.com
While many studies employ trialkylaluminum compounds, this compound possesses the necessary features for such reactions: a transferable butyl group and a Lewis acidic aluminum center. Its participation in these catalytic cycles is therefore mechanistically plausible, offering an alternative to other organometallic reagents.
Table 2: Examples of Nickel-Catalyzed Cross-Coupling with Organoaluminum Reagents Data from studies on the cross-coupling of various C-O electrophiles with organoaluminum reagents. bohrium.com
| Electrophile (Ar-OR) | Organoaluminum Reagent | Catalyst | Product (Ar-R') |
| 2-Naphthyl methyl ether | Trimethylaluminum | Ni(acac)₂/PCy₃ | 2-Methylnaphthalene |
| Phenyl acetate | Triphenylaluminum | Ni(cod)₂/PCy₃ | Biphenyl |
| 4-Methoxyphenyl pivalate | Trimethylaluminum | Ni(cod)₂/PCy₃ | 4-Methylanisole |
Catalysis in Polymerization Processes
One of the most significant industrial applications of this compound is in polymerization, specifically as a co-catalyst in Ziegler-Natta systems for the polymerization of olefins. vulcanchem.com These catalyst systems, typically comprising a Group 4 transition metal compound and an organoaluminum compound, revolutionized polymer chemistry by enabling the synthesis of stereoregular and linear polymers like high-density polyethylene (B3416737) (HDPE) and isotactic polypropylene. libretexts.orgnumberanalytics.comlibretexts.org
In a typical Ziegler-Natta system, such as titanium tetrachloride (TiCl₄) and this compound, the organoaluminum compound plays several crucial roles. scienceinfo.comwikipedia.org Its primary function is to activate the transition metal precatalyst. This occurs via alkylation, where the butyl group from this compound replaces a chloride ligand on the titanium center, forming a titanium-carbon bond. This process also leads to the formation of a coordinatively unsaturated, or vacant, orbital on the titanium center, which is the active site for polymerization. scienceinfo.comlibretexts.org
The polymerization proceeds via the widely accepted Cossee-Arlman mechanism. libretexts.orglibretexts.org The process involves the following steps:
Olefin Coordination: An alkene monomer coordinates to the vacant orbital of the activated titanium center through its π-bond.
Migratory Insertion: The coordinated alkene then inserts into the existing titanium-carbon (Ti-C) bond of the growing polymer chain. This is a concerted, four-center transition state process that extends the polymer chain by one monomer unit and simultaneously regenerates the vacant coordination site for the next monomer to bind. libretexts.org
This cycle of coordination and insertion repeats, leading to the formation of long polymer chains. The specific nature of the catalyst and co-catalyst, including the ligands on the aluminum and titanium, influences the stereochemistry of the polymer, allowing for the production of isotactic or syndiotactic polymers. libretexts.org
Living polymerization is a form of chain-growth polymerization where chain termination and transfer reactions are absent. nih.gov This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity (narrow molecular weight distribution), and the ability to form block copolymers. ijche.ir
Certain Ziegler-Natta systems can exhibit living polymerization characteristics. ijche.irnih.govrsc.org The linear relationship often observed between the polymer's molecular weight and monomer conversion in some neodymium-based Ziegler-Natta systems using alkylaluminum halides is indicative of a living process. ijche.ir This control is achieved by ensuring that the rate of initiation is fast relative to the rate of propagation and that termination steps are suppressed. nih.gov
Furthermore, the Lewis acidic nature of organoaluminum compounds makes them useful in other forms of controlled polymerization. In Lewis pair polymerization (LPP) of polar monomers like methyl methacrylate (B99206) (MMA), a combination of a Lewis base and an organoaluminum Lewis acid can initiate and control the polymerization. rsc.orgresearchgate.net Organoaluminum compounds are also used as powerful Lewis acid accelerators in the living anionic polymerization of methacrylates, dramatically increasing the polymerization rate without compromising the living nature of the reaction. acs.org In these roles, the organoaluminum compound activates the monomer by coordinating to its carbonyl group, facilitating the nucleophilic attack by the growing polymer chain. acs.orgrsc.org
Table 3: Features of Controlled Polymerization Systems Involving Organoaluminum Compounds
| Polymerization Type | Role of Organoaluminum | Monomer Example | Key Features |
| Living Ziegler-Natta | Co-catalyst/Activator | Propylene, Butadiene | Low polydispersity, controlled molecular weight, stereocontrol. ijche.irrsc.org |
| Lewis Pair Polymerization | Lewis Acid | Methyl Methacrylate (MMA) | Controlled/living characteristics, high molecular weight, narrow molecular weight distribution (Đ ≈ 1.15). rsc.orgresearchgate.net |
| Lewis Acid-Accelerated Anionic Polymerization | Lewis Acid Activator | Methyl Methacrylate (MMA) | High-speed polymerization, living characteristics maintained, narrow molecular weight distribution. acs.org |
| Controlled Radical Polymerization | Complexing Agent | Methyl Methacrylate (MMA) | Controlled polymerization in the presence of a stable free radical (e.g., TEMPO). swaminathansivaram.in |
Kinetic Resolution and Dynamic Kinetic Asymmetric Transformations
Kinetic resolution and dynamic kinetic asymmetric transformations are powerful strategies in asymmetric synthesis for the preparation of enantiomerically pure compounds from racemic mixtures. These methods rely on the differential reaction rates of enantiomers with a chiral catalyst or reagent. While a broad range of catalysts have been explored for these transformations, specific applications of this compound in this context are not extensively documented in publicly available research. However, understanding the principles of these methods and the role of Lewis acids like this compound can provide insight into its potential, albeit currently underexplored, applications.
Kinetic resolution is a process in which two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. vulcanchem.com The maximum yield for the resolved enantiomer in a classical kinetic resolution is 50%. The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A high selectivity factor is crucial for obtaining products with high enantiomeric excess (ee).
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of classical kinetic resolution. scielo.br In DKR, the starting racemic material is continuously racemized in situ, allowing for the conversion of the slow-reacting enantiomer into the fast-reacting one. nih.gov This dynamic equilibrium enables, in principle, the transformation of a racemic mixture into a single enantiomer of the product with a theoretical yield of up to 100%. nih.gov For a successful DKR, the rate of racemization must be significantly faster than the rate of reaction of the slower-reacting enantiomer.
Dynamic kinetic asymmetric transformations (DYKAT) are a broader class of reactions that involve the conversion of a mixture of diastereomers, which are in equilibrium, into a single stereoisomer of the product. nih.gov These transformations are not limited to the resolution of enantiomers and can involve the creation of new stereocenters.
The catalytic activity of this compound stems from its nature as a Lewis acid. ontosight.ai Lewis acids are electron pair acceptors and can activate substrates by coordinating to Lewis basic sites, such as carbonyl oxygen atoms. wikipedia.org In the context of asymmetric synthesis, chiral Lewis acids are employed to create a chiral environment around the substrate, thereby inducing stereoselectivity in the reaction. wikipedia.org These chiral Lewis acids are typically formed by the complexation of a metal-containing Lewis acid with a chiral ligand.
While this compound itself is an achiral Lewis acid, it could potentially be used in conjunction with a chiral ligand to form a chiral Lewis acid catalyst. This complex could then, in theory, be applied to kinetic resolution or dynamic kinetic asymmetric transformations. For instance, such a chiral aluminium-based catalyst could be used in the acylation of racemic alcohols, where it would preferentially catalyze the reaction of one enantiomer over the other.
Table of Research Findings on Kinetic Resolution and Dynamic Kinetic Asymmetric Transformations (General Examples)
| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Yield | Reference |
| Dynamic Kinetic Resolution | Ru(II) complex | Racemic allylic alcohol | (R)-Allylic alcohol | 98% ee | High | scielo.br |
| Dynamic Kinetic Resolution | Lipase and H₂SO₄ | Racemic tertiary alcohols | Enantioenriched esters | 95–99% ee | 56–91% | rsc.org |
| Kinetic Resolution | Chiral N,N'-dioxide–Sc(III) complex | 2,3-Epoxy 3-aryl ketones | Ring-opened products | up to >99% ee | High | inflibnet.ac.in (from previous search) |
| Dynamic Kinetic Asymmetric Transformation | Organocatalyst (chiral bicyclic imidazole) | Racemic diastereomer mixture | Spirooxindoles | 22:1 dr | 96% conversion | nih.gov |
This table presents general examples of kinetic resolution and dynamic kinetic asymmetric transformations using various catalytic systems, as specific data for this compound is not available.
Theoretical and Computational Studies of Butyldichloroaluminium
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone in the computational study of organoaluminium compounds, offering a balance between accuracy and computational cost. For species like butyldichloroaluminium, DFT is instrumental in mapping out reaction pathways, characterizing intermediates and transition states, and understanding the underlying electronic principles governing their reactivity.
DFT calculations are frequently employed to construct potential energy surfaces for reactions involving alkylaluminum halides. While specific studies on this compound are not extensively documented in the provided search results, research on analogous compounds like ethylaluminum dichloride (EADC) provides a framework for understanding its likely reactivity. For instance, in the context of Ziegler-Natta catalysis, DFT has been used to study the interaction of ethylaluminum dichloride with catalyst surfaces and monomers. nih.gov
A computational study on the reaction of methylaluminum dichloride with a silica (B1680970) surface model showed that the cleavage of the Al-C bond is thermodynamically favored over the Al-Cl bond, despite the Al-Cl bond cleavage having a slightly lower activation energy. nih.gov This suggests that reactions involving this compound would also likely proceed via the cleavage of the butyl-aluminium bond.
| Reaction Pathway | Activation Energy (Ea) | Overall Free Energy Change (ΔG) |
| Al-Cl Bond Cleavage | 23.1 kJ/mol | --- |
| Al-C Bond Cleavage | 31.1 kJ/mol | -135 kJ/mol (Favorable) |
| Table 1: Calculated Energy Values for the Reaction of Methylaluminum Dichloride with a Silica Surface Model. nih.gov |
These findings are critical for understanding the initiation steps in polymerization reactions where this compound might be used as a cocatalyst. The characterization of transition states through frequency calculations confirms the nature of the stationary points on the potential energy surface, distinguishing true transition states from minima.
The electronic structure of this compound is key to its function as a Lewis acid. DFT calculations, often complemented by Natural Bond Orbital (NBO) analysis, can provide detailed information about charge distribution, orbital interactions, and the nature of the chemical bonds. The aluminum center in this compound is electron-deficient, making it a strong electron pair acceptor.
Studies on related organoaluminum compounds in Ziegler-Natta catalyst systems reveal that the interaction with donors can significantly alter the electronic properties and, consequently, the catalytic activity. mdpi.comresearchgate.net For example, DFT calculations have been used to study the complexation of amines with triethylaluminum (B1256330) (TEAL), a related organoaluminum compound, showing the formation of stable complexes that can lead to catalyst deactivation. mdpi.com The bonding in these adducts can be analyzed to understand the strength and nature of the Lewis acid-base interaction.
Ab Initio Calculations for High-Accuracy Reactivity Prediction
For higher accuracy in predicting reactivity, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data.
Ab initio Hartree-Fock (HF) calculations have been used to study the initiation mechanism of isoolefin oligomerization in the presence of ethylaluminum dichloride-proton donor complexes. researcher.liferesearchgate.netnvsu.ru These studies estimated the activation energies and thermal effects of the reactions, finding a correlation between the activation energy and the selectivity of the process. researcher.liferesearchgate.netnvsu.ru Such insights are transferable to the reactivity of this compound in similar contexts.
A hierarchy of methods, including DFT, MP2, and CCSD(T), has been used to investigate the structure and reactivity of small methylaluminoxane (B55162) (MAO) species, which are closely related to alkylaluminum dihalides. researchgate.net These high-level calculations revealed that DFT can sometimes inaccurately stabilize certain coordination environments, highlighting the importance of using more rigorous methods for specific structural and energetic predictions. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Aggregation Behavior
This compound, like many other organoaluminum compounds, is known to exist as dimers or higher aggregates in solution. Molecular dynamics (MD) simulations, often employing force fields derived from quantum mechanical calculations (like ReaxFF), are a powerful tool to study the dynamic behavior of these species in the condensed phase. researchgate.net
MD simulations can provide insights into:
Aggregation and Dissociation: The equilibrium between monomeric and dimeric forms of this compound in different solvents.
Solvent Effects: How solvent molecules coordinate to the aluminum center and influence its reactivity.
Surface Interactions: The behavior of this compound at catalyst surfaces, which is crucial for understanding heterogeneous catalysis. nih.gov
While specific MD studies on this compound were not found in the search results, the methodology has been applied to study the aggregation of methylaluminoxane (MAO), revealing the formation of sheet-like structures from the assembly of smaller oligomers. nih.gov This suggests that this compound likely forms bridged dimeric structures in non-coordinating solvents.
Activation Strain Analysis and Energy Decomposition Analysis in Catalysis
To gain a deeper understanding of the factors controlling reaction barriers and catalytic activity, the activation strain model (ASM), also known as distortion/interaction analysis, is a powerful conceptual tool. acs.orgvub.be This model partitions the activation energy into two components: the activation strain (the energy required to distort the reactants into their transition state geometries) and the interaction energy (the actual interaction between the distorted reactants).
In the context of Lewis acid catalysis by aluminum compounds, ASM can elucidate how a catalyst like this compound accelerates a reaction. vub.bewikipedia.org For example, in a Diels-Alder reaction, the Lewis acid can reduce the Pauli repulsion between the diene and dienophile by polarizing the electron density of the dienophile. wikipedia.org Energy decomposition analysis (EDA) further breaks down the interaction energy into electrostatic, orbital, and dispersion components, providing a detailed picture of the bonding at the transition state. vub.be
Studies on Lewis acid-catalyzed Diels-Alder reactions have shown that the reduction in Pauli repulsion, rather than solely the enhancement of orbital interactions, can be the primary driver for catalysis. vub.be
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry is increasingly used not only to explain observed reactivity but also to predict the outcome of new reactions. By modeling hypothetical transformations involving this compound, it is possible to assess their feasibility and predict their selectivity (e.g., regio- and stereoselectivity).
For instance, DFT calculations have been successfully used to predict the site-selectivity of C-H functionalization reactions catalyzed by palladium with aluminum hydride reagents. acs.org These models correctly predicted that metalation would occur at a specific position on a heterocyclic ring. acs.org Similar predictive modeling could be applied to reactions involving this compound to guide the discovery of new synthetic methodologies. acs.orgnih.govrsc.org
The development of machine learning models trained on computational and experimental data is also an emerging area for predicting the reactivity and selectivity of organic reactions, which could be extended to organoaluminum chemistry. nih.govrsc.orggoogle.com
Spectroscopic Approaches to Understanding Butyldichloroaluminium Reactivity and Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Behavior, Adducts, and Reaction Intermediates
In its monomeric form, the ¹H NMR spectrum of butyldichloroaluminium would be expected to show distinct signals for the α, β, γ, and δ protons of the butyl chain, with chemical shifts influenced by the electron-withdrawing nature of the aluminum-dichloro moiety. Similarly, the ¹³C NMR spectrum would display four signals corresponding to the butyl carbons. However, due to its high reactivity and tendency to form dimers or oligomers in solution, the observed spectra can be more complex, reflecting the presence of multiple species in equilibrium.
The ²⁷Al NMR chemical shift is particularly informative about the coordination number and geometry of the aluminum atom. For a tetracoordinate aluminum center, as would be expected in a dimeric structure with bridging chlorides, the ²⁷Al NMR signal would appear in a characteristic range. Upon formation of adducts with Lewis bases, a significant upfield or downfield shift in the ²⁷Al resonance is observed, providing direct evidence of coordination and information about the strength of the Lewis acid-base interaction.
Table 1: Hypothetical NMR Data for this compound and a Lewis Base Adduct
| Nucleus | Species | Chemical Shift (ppm) | Multiplicity |
| ¹H | BuAlCl₂ | [Hypothetical Data] | [Hypothetical Data] |
| ¹³C | BuAlCl₂ | [Hypothetical Data] | [Hypothetical Data] |
| ²⁷Al | BuAlCl₂ | [Hypothetical Data] | Broad |
| ¹H | BuAlCl₂·L | [Hypothetical Data] | [Hypothetical Data] |
| ¹³C | BuAlCl₂·L | [Hypothetical Data] | [Hypothetical Data] |
| ²⁷Al | BuAlCl₂·L | [Hypothetical Data] | Sharper |
NMR spectroscopy is also instrumental in identifying and characterizing reaction intermediates formed during reactions involving this compound. By monitoring changes in the NMR spectra over time, it is possible to gain insights into reaction mechanisms and the transient species involved.
Infrared (IR) and Raman Spectroscopy for Functional Group Interactions and Coordination Modes
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint of this compound, revealing information about its functional groups and bonding. acs.org The vibrational modes of the butyl group and the aluminum-chlorine bonds give rise to characteristic absorption or scattering bands.
The IR spectrum of this compound is expected to show strong absorptions corresponding to the C-H stretching and bending vibrations of the butyl group. The Al-Cl stretching vibrations typically appear in the far-infrared region and are sensitive to the coordination environment of the aluminum atom. In a dimeric structure, the presence of both terminal and bridging chloride ligands would result in distinct Al-Cl stretching frequencies.
Raman spectroscopy, which relies on changes in polarizability, is particularly useful for studying symmetric vibrations and bonds involving heavier atoms. huji.ac.il The Al-C stretching vibration, for instance, may be more prominent in the Raman spectrum. Upon adduct formation, changes in the vibrational frequencies of both this compound and the coordinating Lewis base can be observed, providing evidence for the formation of a new complex and information about the nature of the coordinate bond. huji.ac.il
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C-H stretching | 2850-2960 | IR, Raman |
| C-H bending | 1370-1470 | IR, Raman |
| Al-C stretching | 500-600 | Raman |
| Al-Cl stretching (terminal) | 450-550 | IR, Raman |
| Al-Cl stretching (bridging) | 300-450 | IR, Raman |
Note: These are general ranges for organoaluminum compounds and may vary for this compound.
X-ray Crystallography for Solid-State Structural Elucidation of this compound and Its Adducts
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline solids. nih.gov A single-crystal X-ray diffraction study of this compound, if a suitable crystal can be obtained, would provide accurate bond lengths, bond angles, and information about its solid-state packing. It is highly probable that in the solid state, this compound exists as a dimer, [BuAlCl(μ-Cl)]₂, with two bridging chloride atoms forming a four-membered Al₂Cl₂ ring.
The crystal structures of adducts of this compound with various Lewis bases are also of significant interest. These structures would reveal the coordination geometry around the aluminum atom, which is typically tetrahedral or trigonal bipyramidal, and provide insights into the steric and electronic factors that govern adduct formation.
Table 3: Hypothetical Crystallographic Data for Dimeric this compound
| Parameter | Value |
| Crystal System | [Hypothetical Data] |
| Space Group | [Hypothetical Data] |
| Al-C Bond Length (Å) | [Hypothetical Data] |
| Al-Cl (terminal) Bond Length (Å) | [Hypothetical Data] |
| Al-Cl (bridging) Bond Length (Å) | [Hypothetical Data] |
| Al-Cl-Al Bond Angle (°) | [Hypothetical Data] |
Future Research Directions and Emerging Applications of Butyldichloroaluminium
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
While butyldichloroaluminium has been utilized in organic synthesis, a primary future direction lies in developing new methodologies that offer superior efficiency and stereoselectivity. Organoaluminium reagents are recognized as powerful tools for forming new bonds in organic synthesis. Research efforts are anticipated to focus on leveraging the strong Lewis acidity of this compound to activate substrates and control reaction pathways in asymmetric catalysis.
Key research objectives in this area include:
Chiral Ligand Development: Designing novel chiral ligands that can coordinate with the aluminium center. This would modulate the steric and electronic environment, enabling highly enantioselective transformations such as conjugate additions, aldol (B89426) reactions, and cycloadditions.
Tandem and Cascade Reactions: Creating complex molecules in a single, efficient operation by designing tandem or cascade reactions initiated by this compound. This approach improves atom and step economy, which is a core principle of modern synthetic chemistry.
Catalyst Activation: Exploring its role as a co-catalyst or activator for other transition metal catalysts. Its ability to act as an alkylating agent and scavenger can generate highly active catalytic species, opening new avenues for polymerization and cross-coupling reactions. alfa-chemistry.com
| Research Area | Objective | Potential Impact |
| Asymmetric Catalysis | Achieve high enantioselectivity in key organic reactions. | Access to enantiomerically pure pharmaceuticals and fine chemicals. |
| Tandem Reactions | Increase molecular complexity in a single synthetic operation. | More efficient and cost-effective synthesis of complex targets. |
| Co-catalysis | Activate and stabilize primary transition metal catalysts. | Development of novel and more active catalytic systems for polymerization. |
Exploration of this compound in Sustainable and Green Chemistry Processes
The integration of this compound into sustainable and green chemistry workflows presents both challenges and significant opportunities. rsc.org While organoaluminium compounds are highly reactive, future research aims to mitigate these challenges and capitalize on their catalytic potential to develop more environmentally benign processes.
Future research in this domain will likely concentrate on:
Catalytic vs. Stoichiometric Use: Shifting from stoichiometric to catalytic applications of this compound to reduce waste and improve atom economy. As a potent Lewis acid, even small amounts can effectively promote reactions, minimizing the environmental footprint. oaepublish.com
Alternative Solvents: Investigating the use of greener solvents or solvent-free reaction conditions. Traditional hydrocarbon solvents could potentially be replaced with less hazardous alternatives, although this requires careful study to ensure reagent stability and reactivity.
Biomass Conversion: Exploring the potential of this compound as a catalyst for converting biomass-derived platform chemicals into value-added products. rsc.org Its ability to activate carbonyls and other functional groups present in biomass could lead to sustainable routes for producing fuels and chemicals.
Integration with Flow Chemistry and Automated Synthesis Platforms
The high reactivity and exothermicity of reactions involving this compound make it an ideal candidate for integration with flow chemistry platforms. Continuous flow processing offers superior control over reaction parameters compared to traditional batch methods, enhancing safety and efficiency. beilstein-journals.orgmt.com
Key advancements are expected in the following areas:
Enhanced Safety and Control: Utilizing microreactors to manage the hazardous nature of this compound. The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, preventing thermal runaways and enabling reactions to be performed under conditions that are unsafe in batch processing. mt.com
Automated Optimization and Discovery: Coupling flow reactors with automated systems for real-time analysis and optimization. This allows for high-throughput screening of reaction conditions (temperature, pressure, residence time, stoichiometry) to rapidly identify optimal synthetic protocols.
On-Demand Synthesis: Developing modular flow platforms for the on-demand generation and immediate use of reactive intermediates derived from this compound. This approach, which has been explored for other organometallic reagents like DIBAL-H, avoids the need to store hazardous materials and allows for precise control over complex reaction sequences. researchgate.net
| Technology | Advantage for this compound Chemistry | Future Goal |
| Flow Chemistry | Superior heat and mass transfer, enhanced safety for exothermic reactions. | Development of scalable, industrial continuous processes. |
| Automated Platforms | High-throughput screening and rapid optimization of reaction conditions. | Accelerated discovery of new reactions and catalysts. |
| Modular Systems | On-demand generation and telescoping of multi-step syntheses. up.ac.za | Fully automated synthesis of complex molecules with minimal manual intervention. |
Advanced Mechanistic Insights through Synergistic Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new catalysts and synthetic methods. The synergy between advanced experimental techniques and high-level computational chemistry is a powerful strategy for elucidating complex reaction pathways. nih.gov
Future research will focus on:
Computational Modeling: Employing Density Functional Theory (DFT) and other quantum chemical methods to model reaction intermediates, transition states, and potential energy surfaces. rsc.orgresearchgate.net These studies can reveal subtle electronic and steric effects that govern reactivity and selectivity, providing insights that are difficult to obtain experimentally.
In-Situ Spectroscopy: Using techniques like NMR and IR spectroscopy under reaction conditions to detect and characterize transient intermediates and active catalytic species. This experimental data provides crucial benchmarks for validating and refining computational models.
Kinetics and Dynamic Effects: Combining experimental kinetic studies with ab initio molecular dynamics (AIMD) simulations to move beyond static models of reactions. escholarship.org This dual approach can uncover the role of dynamic effects and non-covalent interactions in controlling reaction outcomes, leading to more accurate predictive models.
This synergistic approach has proven invaluable in organometallic chemistry and its application to this compound will undoubtedly accelerate the development of more predictable and selective transformations. nih.gov
Potential in Advanced Materials Science beyond Traditional Polymers, including Functional Hybrid Materials
Beyond its established role in Ziegler-Natta polymerization, this compound holds untapped potential in the synthesis of advanced materials. Future applications are envisioned in the creation of functional hybrid materials, where organic and inorganic components are combined to achieve synergistic properties. nih.gov
Promising areas for future exploration include:
Surface Modification of Nanomaterials: Using this compound to functionalize the surface of inorganic nanoparticles (e.g., metal oxides, silica). The butyl group can be introduced to modify surface properties like hydrophobicity, while the reactive Al-Cl bonds can serve as anchor points for grafting other functional molecules or polymers.
Catalysis of Ring-Opening Polymerization: Acting as a catalyst or initiator for the ring-opening polymerization of cyclic esters and ethers to produce biodegradable and functional polymers. Its Lewis acidity can activate the monomer, enabling controlled polymerization and the synthesis of well-defined polymer architectures.
Precursor for Hybrid Organic-Inorganic Materials: Serving as a molecular precursor in sol-gel processes or as a catalyst to promote the covalent linkage between organic polymers and inorganic networks. nih.gov This could lead to the development of robust hybrid materials with tailored thermal, mechanical, and optical properties for applications in coatings, electronics, and catalysis. researchgate.net
This expansion into materials science represents a significant shift from the traditional use of this compound, opening doors to novel materials with enhanced functionalities.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Butyldichloroaluminium, and how can purity be rigorously validated?
- Methodological Answer : Synthesis typically involves reacting aluminum chloride with butyllithium or butyl Grignard reagents under anhydrous conditions. Key steps include maintaining inert atmospheres (argon/nitrogen) and low temperatures (−20°C to 0°C) to prevent side reactions. Purity validation requires a combination of elemental analysis (C, H, Al, Cl content) and spectroscopic techniques (¹H/²⁷Al NMR). For new batches, compare melting points and spectral data with literature values. Ensure reproducibility by documenting solvent purity, reaction time, and quenching procedures in detail .
Q. How should researchers characterize the reactivity of this compound under standard laboratory conditions?
- Methodological Answer : Reactivity studies should include kinetic assays (e.g., reaction with alcohols or amines) under controlled humidity and temperature. Use gas chromatography (GC) or in situ FTIR to monitor byproduct formation (e.g., HCl). Standardize solvent systems (e.g., THF, hexane) to ensure consistency. Reference IUPAC guidelines for reporting reaction conditions, including molar ratios, stirring rates, and exclusion of protic contaminants .
Q. Which analytical techniques are most reliable for assessing the stability of this compound in solution?
- Methodological Answer : Employ thermogravimetric analysis (TGA) for thermal stability and dynamic light scattering (DLS) for aggregation behavior in solution. Monitor hydrolytic degradation via pH titration and ²⁷Al NMR to detect aluminum hydroxide byproducts. For long-term stability, conduct accelerated aging studies under varying temperatures and humidity levels, reporting degradation rates using Arrhenius plots .
Advanced Research Questions
Q. What experimental design principles are critical for studying the thermal decomposition mechanisms of this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) coupled with mass spectrometry (MS) to identify volatile decomposition products (e.g., butane, HCl). Design isothermal and non-isothermal experiments to extract activation energies via Kissinger or Ozawa methods. Include control experiments with deuterated solvents to isolate isotope effects. Replicate conditions from conflicting studies to identify variables (e.g., heating rates, sample encapsulation) influencing reproducibility .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different solvent systems?
- Methodological Answer : Perform systematic solvent-screening studies using Hansen solubility parameters to correlate polarity with catalytic activity. Apply multivariate statistical analysis (e.g., PCA) to identify solvent properties (donor number, dielectric constant) driving discrepancies. Validate findings by replicating prior experiments with strict adherence to documented protocols, and use error-propagation models to quantify uncertainty in efficiency measurements .
Q. What computational strategies are effective for modeling the Lewis acidity of this compound in complex reaction environments?
- Methodological Answer : Employ density functional theory (DFT) calculations to estimate Lewis acidity (e.g., Fukui indices, electrophilicity). Simulate solvation effects using COSMO-RS or explicit solvent models. Cross-validate computational results with experimental spectroscopic data (e.g., ²⁷Al NMR chemical shifts). For heterogeneous systems, combine molecular dynamics (MD) with cluster models to assess interfacial interactions .
Q. How can response surface methodology (RSM) optimize reaction conditions for this compound-mediated transformations?
- Methodological Answer : Design a Box-Behnken or central composite design to vary factors like temperature, catalyst loading, and substrate ratio. Use ANOVA to identify significant interactions and construct predictive models. Validate optima through confirmation experiments, reporting confidence intervals for yield and selectivity. Include robustness testing by perturbing factors within operational ranges .
Guidelines for Data Interpretation and Reporting
- Addressing Contradictions : When conflicting data arise, conduct sensitivity analyses to test assumptions (e.g., impurity thresholds, calibration curves). Cross-reference raw datasets from prior studies (if available) and apply Bayesian statistics to weigh evidence quality .
- Reproducibility : Document all experimental parameters (e.g., syringe pump flow rates, glovebox O₂/H₂O levels) in supplemental materials. Use standardized nomenclature (IUPAC) and SI units consistently .
- Literature Synthesis : Differentiate primary sources (peer-reviewed journals) from secondary interpretations. Use citation tools like Zotero to map trends in methodology and highlight knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
